molecular formula C10H11BrN2 B596712 5-Bromo-3-isopropyl-1H-indazole CAS No. 1276075-40-1

5-Bromo-3-isopropyl-1H-indazole

Cat. No.: B596712
CAS No.: 1276075-40-1
M. Wt: 239.116
InChI Key: MCJCHBZWFJDUJH-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isopropyl-1H-indazole typically involves the following steps:

    Acylation: The starting material, a suitable indazole derivative, is acylated using an acyl chlorination reagent to form an intermediate compound.

    Grignard Reaction: The intermediate is then reacted with an isopropyl Grignard reagent to introduce the isopropyl group.

    Hydrazine Hydrate Reaction: The resulting compound is treated with hydrazine hydrate to form the indazole ring.

    Bromination: Finally, the compound is brominated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

5-Bromo-3-isopropyl-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-isopropyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-3-propan-2-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCHBZWFJDUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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